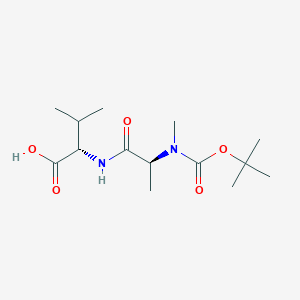

(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid

Descripción general

Descripción

(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C14H26N2O5 and its molecular weight is 302.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- However, we can explore potential targets based on its structural features. The compound contains an N-tert-butoxycarbonyl (N-Boc) group, which is commonly used for temporary protection of amino groups during organic synthesis . This suggests that the compound may interact with amino acids or proteins.

- The Boc group can be selectively removed using mild deprotection methods. For instance, oxalyl chloride in methanol has been shown to selectively deprotect N-Boc groups from various substrates, including aliphatic, aromatic, and heterocyclic compounds .

Target of Action

Mode of Action

Actividad Biológica

(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets, particularly its role as an amino acid derivative. Its structural components enable it to function as a substrate for amino acid transporters, which facilitates cellular uptake and influences metabolic pathways.

Key Mechanisms:

- Amino Acid Transport : The compound acts as a substrate for system L transporters, which are responsible for the transport of large neutral amino acids across cell membranes.

- Inhibition of Tumor Growth : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with amino acid metabolism in cancer cells, particularly glioblastoma models .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound and its analogs.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Case Study on Tumor Growth Inhibition :

A study evaluated the efficacy of this compound in a glioblastoma model. Results indicated that the compound significantly reduced tumor size compared to controls, attributed to its ability to inhibit amino acid transport essential for tumor growth . -

Neuroprotective Properties :

An investigation into the neuroprotective effects revealed that the compound mitigated neuronal damage induced by oxidative stress. This was measured through reduced levels of reactive oxygen species (ROS) and improved cell viability in cultures exposed to neurotoxic agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

Research has indicated that compounds similar to (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid can be utilized in the development of anticancer agents. The compound's ability to modify peptide structures allows for enhanced interaction with biological targets, potentially leading to improved efficacy against cancer cells. Studies have shown that specific modifications can increase the selectivity and potency of these compounds against various cancer types .

Neuroprotective Effects

There is emerging evidence that amino acid derivatives can exhibit neuroprotective properties. Compounds structurally related to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Peptide Synthesis

Building Block in Peptide Synthesis

this compound serves as an important building block in solid-phase peptide synthesis (SPPS). Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, facilitating the formation of complex peptides with desired sequences and functionalities . The compound's structure enables the incorporation of various amino acids, thus expanding the library of peptides that can be synthesized for research and therapeutic purposes.

Enhanced Stability of Peptides

The incorporation of this compound into peptide sequences has been shown to enhance the stability and solubility of the resulting peptides. This is particularly relevant in drug development, where peptide stability is crucial for bioavailability and therapeutic effectiveness .

Drug Development

Targeted Drug Delivery Systems

Research indicates that derivatives like this compound can be utilized in the formulation of targeted drug delivery systems. By conjugating this compound with various therapeutic agents, researchers aim to improve the specificity and reduce side effects associated with conventional therapies .

Bioactive Compound Development

The compound's unique structure allows for modifications that can lead to the development of bioactive compounds with specific biological activities. This includes anti-inflammatory and antimicrobial properties, which are essential in addressing various health challenges .

Case Studies

Análisis De Reacciones Químicas

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is commonly removed under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization.

Example Protocol (Source ):

A solution of the Boc-protected compound in TFA/DCM (1:1 v/v) was stirred at 0°C for 1 h. The solvent was evaporated under reduced pressure, and the residue was neutralized with saturated NaHCO₃ to yield the free amine.

Amide Bond Formation

The carboxylic acid group participates in peptide coupling reactions.

| Coupling Reagent | Base | Solvent | Application | Source |

|---|---|---|---|---|

| HATU | DIPEA | DMF | Conjugation with amino acid residues | , |

| EDCl/HOBt | NMM | THF | Solid-phase peptide synthesis |

Example Reaction (Source ):

The acid (1.0 eq) was activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 5 min. A primary amine (1.1 eq) was added, and the mixture stirred at RT for 12 h. The product was isolated via flash chromatography (70% yield).

Esterification

The terminal carboxylic acid can be esterified to improve solubility or enable further transformations.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Fischer esterification | H₂SO₄, MeOH, reflux | Methyl ester | , |

| Steglich esterification | DCC, DMAP, ROH | Activated ester for intermediates |

Nucleophilic Substitution at the Methylamino Group

After Boc removal, the methylamino group can undergo alkylation or acylation.

| Reaction Type | Reagents | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | Secondary/tertiary amines | |

| Acylation | Acetyl chloride, pyridine | Acetylated derivatives |

Stability and Storage

The compound is hygroscopic and degrades under prolonged exposure to moisture or heat.

-

Storage: Sealed in dry conditions at RT (stable for >6 months) .

-

Decomposition Pathways: Hydrolysis of the Boc group in acidic/basic media or thermal decomposition above 150°C .

Stereochemical Considerations

The (S)-configuration at both chiral centers ensures enantioselectivity in reactions. Mitsunobu conditions (e.g., DTBAD/Ph₂PyP) were used in analogs to invert stereochemistry at hydroxyl-bearing carbons, though not directly applicable here .

Key Challenges and Recommendations

Propiedades

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-8(2)10(12(18)19)15-11(17)9(3)16(7)13(20)21-14(4,5)6/h8-10H,1-7H3,(H,15,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJPZVUZNHOPMZ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.